3-(4-Methylpiperazin-1-yl)-6-phenylpyridazine
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Overview
Description
3-(4-Methylpiperazin-1-yl)-6-phenylpyridazine is a heterocyclic compound that features a pyridazine ring substituted with a phenyl group and a methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperazin-1-yl)-6-phenylpyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-3-(4-methylpiperazin-1-yl)prop-2-en-1-one with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyridazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylpiperazin-1-yl)-6-phenylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce any reducible functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
3-(4-Methylpiperazin-1-yl)-6-phenylpyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-Methylpiperazin-1-yl)-6-phenylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylpiperazin-1-yl)-6-phenylpyridazine: Known for its potential anti-inflammatory and anticancer activities.
3-(4-Methylpiperazin-1-yl)-6-phenylpyrimidine: Similar structure but with a pyrimidine ring, known for its antimicrobial properties.
3-(4-Methylpiperazin-1-yl)-6-phenylpyrazine: Similar structure but with a pyrazine ring, known for its kinase inhibitory activity.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a phenyl group and a methylpiperazine moiety. This combination of structural features contributes to its distinct biological activities and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H18N4 |
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Molecular Weight |
254.33 g/mol |
IUPAC Name |
3-(4-methylpiperazin-1-yl)-6-phenylpyridazine |
InChI |
InChI=1S/C15H18N4/c1-18-9-11-19(12-10-18)15-8-7-14(16-17-15)13-5-3-2-4-6-13/h2-8H,9-12H2,1H3 |
InChI Key |
JGGDRYMPCVSLML-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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